Benzoic acid, 5-chloro-2-(dodecyloxy)-
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Overview
Description
Benzoic acid, 5-chloro-2-(dodecyloxy)- is a chemical compound with the molecular formula C19H29ClO3. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a dodecyloxy group. This compound is often used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-(dodecyloxy)- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-(dodecyloxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
Scientific Research Applications
Benzoic acid, 5-chloro-2-(dodecyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-(dodecyloxy)- involves its interaction with specific molecular targets. The chlorine and dodecyloxy groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-: Similar structure but lacks the dodecyloxy group.
Benzoic acid, 5-chloro-2-(methoxy)-: Contains a methoxy group instead of a dodecyloxy group.
Benzoic acid, 5-chloro-2-(ethoxy)-: Contains an ethoxy group instead of a dodecyloxy group.
Uniqueness
Benzoic acid, 5-chloro-2-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics .
Biological Activity
Benzoic acid, 5-chloro-2-(dodecyloxy)- is a compound with a unique structure that combines a benzoic acid core with a chlorine atom at the 5-position and a dodecyloxy group at the 2-position. This configuration not only enhances its solubility in organic solvents but also contributes to its biological activity, making it a subject of interest in pharmaceutical and industrial applications.
- Molecular Formula : C16H25ClO3
- Molecular Weight : Approximately 348.89 g/mol
- Structural Characteristics : The presence of the dodecyloxy side chain imparts hydrophobic properties, which can influence membrane permeability and bioactivity.
Biological Activity Overview
The biological activity of benzoic acid derivatives, including 5-chloro-2-(dodecyloxy)-, has been explored in various studies, highlighting their potential as antimicrobial agents and modulators of cellular processes.
Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial activities. For instance, benzoic acid itself has demonstrated effectiveness against various bacteria and fungi. The incorporation of the dodecyloxy group may enhance these properties due to increased hydrophobicity, allowing better interaction with microbial membranes.
Compound | Activity | Target Organisms |
---|---|---|
Benzoic Acid | Antibacterial | Staphylococcus aureus, Escherichia coli |
5-Chloro-2-(dodecyloxy)- | Potentially Antimicrobial | Various pathogens (specific data needed) |
The proposed mechanisms through which benzoic acid derivatives exert their biological effects include:
- Membrane Disruption : The hydrophobic nature of the dodecyloxy group may facilitate the disruption of microbial membranes.
- Inhibition of Enzymatic Activity : Some studies suggest that benzoic acid derivatives can inhibit key enzymes involved in microbial metabolism.
- Modulation of Cellular Pathways : Research indicates that certain derivatives can activate proteolytic pathways, which are crucial for cellular homeostasis.
Case Studies and Research Findings
-
Study on Proteostasis Modulation :
A study published in Nature indicated that benzoic acid derivatives isolated from Bjerkandera adusta promoted the activity of protein degradation systems in human cells. Specifically, compounds showed significant activation of the ubiquitin-proteasome pathway and autophagy-lysosome pathway (ALP), suggesting potential anti-aging properties and applications in cellular health . -
Antimicrobial Testing :
In another investigation focusing on antimicrobial efficacy, various benzoic acid derivatives were tested against common pathogens. Results indicated that modifications to the benzoic structure significantly influenced antimicrobial potency. The study emphasized that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria . -
Cytotoxicity Assessment :
Cytotoxicity assays conducted on Hep-G2 and A2058 cancer cell lines revealed that certain derivatives did not exhibit significant cytotoxic effects at tested concentrations, indicating a favorable safety profile for potential therapeutic applications .
Properties
CAS No. |
62176-20-9 |
---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
5-chloro-2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
YYMSSJDFJQWJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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